6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-[(3,4-dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5S/c18-13-4-3-11(8-14(13)19)10-25-16-6-5-15-21-22-17(24(15)23-16)12-2-1-7-20-9-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBBSYQZVAZGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class of compounds that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse sources, highlighting its synthesis, structure-activity relationships (SAR), and specific case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 305.79 g/mol. The structural features include a triazolo ring fused with a pyridazine moiety and a dichlorophenyl group that may influence its biological activity.
Biological Activity Overview
The biological activities of triazolo-pyridazine derivatives typically include:
- Antiproliferative Activity : Many compounds in this class exhibit significant antiproliferative effects against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of key inflammatory pathways.
Antiproliferative Activity
Recent studies have demonstrated that derivatives similar to This compound possess potent antiproliferative activity. For instance:
- Case Study : In a study focusing on related triazolo derivatives, compounds were tested against several cancer cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). The most active compound exhibited IC50 values in the range of 0.008 to 0.014 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
These results indicate that modifications to the triazolo-pyridazine scaffold can lead to enhanced antiproliferative effects.
The mechanism by which these compounds exert their antiproliferative effects often involves:
- Inhibition of Tubulin Polymerization : Compounds like 4q have been shown to disrupt microtubule dynamics, which is critical for cell division.
- Induction of Apoptosis : Certain derivatives may trigger apoptotic pathways in cancer cells.
Anti-inflammatory Activity
In addition to anticancer properties, some triazolo-pyridazine derivatives demonstrate anti-inflammatory effects:
- Research Findings : Derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyridazines:
- Key Modifications : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring has been correlated with increased potency against cancer cells.
- Substituent Variations : Different substitutions on the triazolo and pyridazine rings can significantly impact both antiproliferative and anti-inflammatory activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine scaffold is versatile, with modifications at positions 3 and 6 significantly altering biological activity, selectivity, and physicochemical properties. Below is a detailed comparison with structurally related compounds:
Key Structural and Functional Insights
- Electron Effects : The dichlorophenyl group in the target compound increases lipophilicity and may improve membrane permeability compared to methoxy-substituted analogs (e.g., ). However, methoxy groups in Compound 18 enhance solubility and PDE4 binding .
- Sulfur vs. Nitrogen Linkers : The methylsulfanyl group in the target compound differs from amine-linked analogs (e.g., Compound 6 in ). Sulfur’s polarizability may stabilize hydrophobic interactions, while amines enable hydrogen bonding.
- Selectivity: Compound 18’s tetrahydrofuran-3-yloxy group confers PDE4 isoform selectivity, whereas bulkier substituents (e.g., benzothiazole in ) may favor non-enzymatic targets.
Physicochemical Properties
| Property | Target Compound | Compound 18 | Compound 6 |
|---|---|---|---|
| LogP (est.) | ~4.5 (highly lipophilic) | 3.2 | 2.8 |
| Hydrogen Bond Acceptors | 6 (N, S atoms) | 9 | 7 |
| PSA (Ų) | ~80 | 110 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
